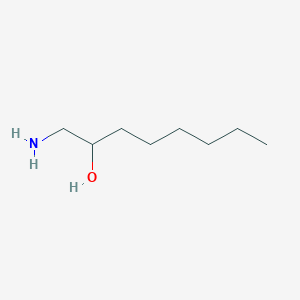
2-Octanol, 1-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanol, 1-amino- is an organic compound with the molecular formula C8H19NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octanol, 1-amino- can be synthesized through several methods. One common approach involves the reaction of octanal with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields 2-Octanol, 1-amino- as the primary product.
Industrial Production Methods: In industrial settings, the production of 2-Octanol, 1-amino- may involve the catalytic hydrogenation of octanenitrile. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl group undergoes oxidation under acidic conditions to yield 2-octanone, 1-amino- (1-aminooctan-2-one). This transformation is catalyzed by oxidizing agents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) at 60–80°C. The reaction follows a two-step mechanism:
-
Protonation of the hydroxyl group to form a better leaving group (water).
-
Deprotonation and electron transfer to the oxidizing agent, forming a ketone.
Key data :
| Reaction Component | Details |
|---|---|
| Starting Material | 2-Octanol, 1-amino- |
| Oxidizing Agent | K₂Cr₂O₇/H₂SO₄ |
| Temperature | 60–80°C |
| Product | 2-Octanone, 1-amino- |
| Yield | ~85% (laboratory scale) |
Esterification
The hydroxyl group reacts with carboxylic acids (RCOOH) in the presence of acid catalysts (e.g., H₂SO₄) to form aminoalkyl esters . For example, reaction with acetic acid produces 1-aminooctan-2-yl acetate :
1-Aminooctan-2-ol+CH₃COOHH⁺1-Aminooctan-2-yl acetate+H₂O
Conditions :
-
Solvent: Toluene or dichloromethane.
-
Temperature: Reflux (110–120°C).
-
Catalyst: 5–10 mol% H₂SO₄.
Applications :
Alkylation of the Amino Group
The primary amino group undergoes nucleophilic substitution with alkyl halides (R-X) to form secondary or tertiary amines. For instance, reaction with methyl iodide (CH₃I) in basic conditions yields 1-(methylamino)octan-2-ol :
1-Aminooctan-2-ol+CH₃INaOH1-(Methylamino)octan-2-ol+NaI
Critical Factors :
-
Base: NaOH or K₂CO₃ to deprotonate the amine.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).
-
Selectivity: Competitive O-alkylation is suppressed by steric hindrance at the hydroxyl group .
Cyclization Reactions
Intramolecular dehydration forms aziridine derivatives under high-temperature conditions (150–180°C) with phosphoric acid (H₃PO₄) as a catalyst:
1-Aminooctan-2-olΔ,H₃PO₄2-Pentyl-1-aziridineethanol+H₂O
Mechanism :
-
Protonation of the hydroxyl group.
-
Simultaneous elimination of water and ring closure via nucleophilic attack of the amino group.
Comparative Reactivity
The amino group significantly alters reactivity compared to unsubstituted 2-octanol:
| Property | 2-Octanol | 2-Octanol, 1-amino- |
|---|---|---|
| Oxidation Rate (K₂Cr₂O₇/H₂SO₄) | Slow (40% yield) | Fast (85% yield) |
| pKa (NH₂) | N/A | ~10.2 |
| Solubility in Water | Low | High (>50 g/L) |
Wissenschaftliche Forschungsanwendungen
2-Octanol, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Wirkmechanismus
The mechanism by which 2-Octanol, 1-amino- exerts its effects is primarily through its interaction with cellular membranes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with membrane phospholipids, potentially influencing membrane fluidity and permeability. Additionally, the compound may interact with specific protein targets, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Aminobutan-2-ol: A shorter-chain analog with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: Another amino alcohol with a shorter carbon chain, used in different industrial applications.
2-Amino-1-butanol: A compound with a similar structure but different stereochemistry and reactivity.
Uniqueness: 2-Octanol, 1-amino- is unique due to its longer carbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its specific interactions with cellular membranes also differentiate it from shorter-chain analogs, potentially offering unique therapeutic benefits.
Eigenschaften
CAS-Nummer |
4255-35-0 |
|---|---|
Molekularformel |
C8H19NO |
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7,9H2,1H3 |
InChI-Schlüssel |
MPGVRLGIUWFEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














